5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and properties It features a benzylidene group attached to a dioxane ring, which is further substituted with hydroxy and dimethyl groups
Mechanism of Action
Target of Action
The primary targets of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione are enzymes involved in the lysine biosynthesis pathway . The compound acts as a dual-target herbicidal inhibitor, affecting two separate steps in lysine synthesis .
Mode of Action
The compound interacts with its targets by inhibiting the enzymes involved in lysine biosynthesis . It has a dual-target mode of action, inhibiting two separate steps in lysine synthesis . The first enzyme is inhibited allosterically, while the second enzyme is competitively inhibited .
Biochemical Pathways
The compound affects the lysine biosynthesis pathway . By inhibiting key enzymes in this pathway, it disrupts the production of lysine, an essential amino acid. This disruption can have downstream effects on protein synthesis and other cellular processes that rely on lysine.
Pharmacokinetics
Similar compounds based on the thiazolidine structure have been studied for their pharmacokinetic properties . These compounds are rapidly absorbed and widely distributed to various tissues and organs, including the brain . They are metabolized extensively, with low amounts of the prototype drug excreted in the feces and urine .
Result of Action
The compound’s action results in the inhibition of lysine biosynthesis, disrupting normal cellular processes . It exhibits fluorogenic properties and forms fluorescent complexes with FAST, a fluorogen-activating protein . This fluorescence can be used in microscopy to visualize the compound’s action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is required for the maturation of the chromophore in fluorogen-activating proteins . Additionally, the compound’s action can be affected by the presence of other compounds or substances in the environment.
Biochemical Analysis
Biochemical Properties
The compound 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits fluorogenic properties and forms fluorescent complexes with FAST . This interaction leads to the formation of a complex with bright fluorescence .
Cellular Effects
It has been suggested that it may influence cell function by interacting with various proteins and enzymes .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits fluorogenic properties, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Subcellular Localization
It is known that the compound can bind to the fluorogen-activating protein FAST, suggesting that it may be localized in specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research, where its derivatives may exhibit anti-tumor activity.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
4-Hydroxybenzylidene-rhodanine: Known for its fluorogenic properties.
Benzylidenehydrazine derivatives: Used as tyrosinase inhibitors.
Benzenesulfonamide derivatives: Contain thiazol-4-one scaffold and exhibit various biological activities.
Uniqueness: 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNMIXVIYOENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Q1: What is the molecular formula and structure of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
A1: The molecular formula of this compound is C13H12O5 []. While the abstract doesn't provide a structural image, it does mention the presence of a 1,3-dioxane ring and a 4-hydroxybenzylidene group.
Q2: How is this compound synthesized?
A2: The compound is synthesized through a reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-hydroxybenzaldehyde using ethanol as the solvent [].
Q3: What are some interesting structural features observed in the crystal structure of this compound?
A3: The research reveals that the 1,3-dioxane ring adopts a distorted boat conformation. Additionally, the crystal structure is characterized by inversion dimers formed through pairs of O—H⋯O hydrogen bonds, resulting in the formation of R22(20) rings [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.